molecular formula C13H23NO4 B6359486 1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid CAS No. 1638771-27-3

1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid

Cat. No. B6359486
CAS RN: 1638771-27-3
M. Wt: 257.33 g/mol
InChI Key: DKGQPLGHECGNRI-UHFFFAOYSA-N
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Description

“1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1699454-68-6 . It has a molecular weight of 257.33 . The compound is usually in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid . The InChI code for the compound is 1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) .


Chemical Reactions Analysis

The compound could be involved in reduction reactions . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), a weaker reducing agent than lithium aluminum hydride .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 257.33 .

Scientific Research Applications

Use as a Protecting Group in Organic Synthesis

The compound is used as a protecting group in organic synthesis . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Application in Peptide Synthesis

The compound is used in peptide synthesis . The Boc group is used as a protecting group for amines in organic synthesis . The Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .

Use in the Formation of Amino Acid Ionic Liquids

The compound has been used in the formation of amino acid ionic liquids . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

Use in Bio-Organic Synthesis

The compound has applications in bio-organic synthesis . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis .

Application in Tissue Engineering

The compound has potential applications in tissue engineering . The reactions to form stable NCAs’ was found to increase with peptide length, which could be beneficial in tissue engineering applications .

Use in Cancer Research

The compound has been used in cancer research . CCG-1423, a compound that suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions, is related to this compound .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. The use of the tert-butyloxycarbonyl (Boc) group as a protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests potential applications in the field of peptide synthesis.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 1-Boc-3,3-dimethyl-piperidine-4-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets (amines) by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The compound can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Biochemical Pathways

The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amines during the synthesis process . The compound can be selectively removed from the amines when no longer needed, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the process of adding the compound to amines can be accomplished under aqueous conditions , suggesting that the presence of water is a key factor in its mode of action. Additionally, the removal of the compound from amines can be accomplished with strong acids , indicating that changes in pH can significantly impact its efficacy

properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGQPLGHECGNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid

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